molecular formula C26H26O8 B8057752 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde

5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde

Cat. No.: B8057752
M. Wt: 466.5 g/mol
InChI Key: BZLFLVXUIJQJQK-UHFFFAOYSA-N
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Description

5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde is a complex organic compound with a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the tetracene backbone, followed by the introduction of functional groups through various chemical reactions such as hydroxylation, methoxylation, and oxan-2-ylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is crucial to minimize waste and improve overall process sustainability.

Chemical Reactions Analysis

Types of Reactions

5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and oxan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may produce diols

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde involves its interaction with specific molecular targets and pathways The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as binding to enzymes, receptors, or DNA These interactions can modulate biological processes, leading to the observed biological activities

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde include other tetracene derivatives with various functional groups. Examples include:

  • 5,12-Dihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
  • 7-Methoxy-4-(6-methyloxan-2-yl)oxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
  • 5,12-Dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5,12-dihydroxy-7-methoxy-4-(6-methyloxan-2-yl)oxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O8/c1-12-5-3-8-18(33-12)34-17-10-13(11-27)9-15-20(17)26(31)22-21(24(15)29)23(28)14-6-4-7-16(32-2)19(14)25(22)30/h4,6-7,11-13,17-18,29,31H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLFLVXUIJQJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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